molecular formula C12H16ClNO5 B8387040 Ethyl 1-(2-acetoxyethyl)-4-chloropyrrole-2-glycolate

Ethyl 1-(2-acetoxyethyl)-4-chloropyrrole-2-glycolate

Cat. No. B8387040
M. Wt: 289.71 g/mol
InChI Key: PZPMQEZYJYHEPY-UHFFFAOYSA-N
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Patent
US04560699

Procedure details

A solution of water (25 ml) in methanol (300 ml) is cooled in a dry ice:carbon tetrachloride:acetone bath to -30° and 23.7 g of sodium borohydride is added thereto. When the violent reaction has subsided, there is added, in a dropwise manner, 40 g. (0.139 moles) of ethyl 1-(2-acetoxyethyl)-4-chloropyrrole-2-glyoxalate dissolved in methanol (400 ml.) at a rate such that the temperature does not exceed -20° C. The reaction is maintained at this temperature for two hours when there is added a solution of 21.5 ml. of acetic acid in 320 ml water. The solution is stirred for a further 1 hour at -30° during which time a white precipitate forms. This solid is collected by filtration and dissolved in dichloromethane. The organic solution was washed with saturated sodium chloride solution, dried over sodium sulphate and evaporated in vacuo. There is obtained 33.15 g. of a solid product which is homogeneous by thin layer chromatography. Recrystallization from dichloromethane-hexane yields ethyl 1-(2-acetoxyethyl)-4-chloropyrrole-2-glycolate, m.p. 60°-61° C. (Formula 6 where Y is Cl).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23.7 g
Type
reactant
Reaction Step Two
Name
ethyl 1-(2-acetoxyethyl)-4-chloropyrrole-2-glyoxalate
Quantity
0.139 mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
320 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)=O.C(Cl)(Cl)(Cl)Cl.[BH4-].[Na+].[C:11]([O:14][CH2:15][CH2:16][N:17]1[CH:21]=[C:20]([Cl:22])[CH:19]=[C:18]1[C:23](=[O:29])[C:24]([O:26][CH2:27][CH3:28])=[O:25])(=[O:13])[CH3:12]>CO.O.C(O)(=O)C>[C:11]([O:14][CH2:15][CH2:16][N:17]1[CH:21]=[C:20]([Cl:22])[CH:19]=[C:18]1[CH:23]([OH:29])[C:24]([O:26][CH2:27][CH3:28])=[O:25])(=[O:13])[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
23.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
ethyl 1-(2-acetoxyethyl)-4-chloropyrrole-2-glyoxalate
Quantity
0.139 mol
Type
reactant
Smiles
C(C)(=O)OCCN1C(=CC(=C1)Cl)C(C(=O)OCC)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
320 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for a further 1 hour at -30° during which time a white precipitate forms
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the violent reaction
ADDITION
Type
ADDITION
Details
there is added, in a dropwise manner, 40 g
CUSTOM
Type
CUSTOM
Details
does not exceed -20° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is maintained at this temperature for two hours when there
Duration
2 h
ADDITION
Type
ADDITION
Details
is added a solution of 21.5 ml
FILTRATION
Type
FILTRATION
Details
This solid is collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
WASH
Type
WASH
Details
The organic solution was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
There is obtained 33.15 g
CUSTOM
Type
CUSTOM
Details
Recrystallization from dichloromethane-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OCCN1C(=CC(=C1)Cl)C(C(=O)OCC)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.